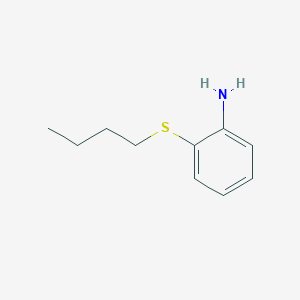

2-Butylmercaptoaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15NS |

|---|---|

Molecular Weight |

181.30 g/mol |

IUPAC Name |

2-butylsulfanylaniline |

InChI |

InChI=1S/C10H15NS/c1-2-3-8-12-10-7-5-4-6-9(10)11/h4-7H,2-3,8,11H2,1H3 |

InChI Key |

BIKPIFGPFVNIGE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSC1=CC=CC=C1N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Butylmercaptoaniline

Direct Alkylation Approaches to 2-Butylmercaptoaniline

Direct alkylation stands as a primary and efficient route for the synthesis of this compound. This method leverages the nucleophilic character of the thiol group in 2-aminobenzenethiol.

The most common direct synthesis involves the reaction of 2-aminobenzenethiol with a suitable butyl halide, such as butyl bromide or butyl iodide. In this nucleophilic substitution reaction, the thiol group of 2-aminobenzenethiol, typically after deprotonation to the more nucleophilic thiolate anion, attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the desired thioether linkage.

The general reaction is as follows: H₂NC₆H₄SH + C₄H₉X → H₂NC₆H₄SC₄H₉ + HX (Where X = Br, I, or Cl)

This process is a standard Sₙ2 reaction, where the hydrosulfide (B80085) anion (-SH) acts as the nucleophile. libretexts.org To facilitate the reaction, a base is often used to deprotonate the thiol, enhancing its nucleophilicity. Aliphatic and aromatic primary and secondary amines can undergo alkylation when reacting with alkyl halides.

Achieving optimal yields and minimizing by-products in the synthesis of this compound is crucial. nih.gov The optimization of reaction conditions involves a careful selection of solvents, bases, temperature, and reaction time.

Several factors can be systematically varied to improve the efficiency of the alkylation reaction. The choice of base is critical for the initial deprotonation of the thiol. Stronger bases can increase the concentration of the thiolate anion, but may also lead to side reactions. The solvent plays a key role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents are often preferred for Sₙ2 reactions. Temperature control is also essential; while higher temperatures can accelerate the reaction, they may also promote the formation of undesired products. scielo.br

Below is an interactive data table summarizing typical parameters that are optimized for this type of alkylation.

| Parameter | Variation 1 | Variation 2 | Variation 3 | Rationale for Optimization |

| Base | Sodium Hydroxide | Potassium Carbonate | Triethylamine | The strength and solubility of the base affect the deprotonation of the thiol. |

| Solvent | Ethanol | Dimethylformamide (DMF) | Acetonitrile (B52724) | The polarity and aproticity of the solvent influence the Sₙ2 reaction rate. |

| Temperature | Room Temperature | 50 °C | Reflux | Higher temperatures can increase reaction rates but may also lead to side reactions. |

| Alkyl Halide | Butyl Bromide | Butyl Iodide | Butyl Chloride | The leaving group ability (I > Br > Cl) affects the reaction rate. |

Indirect Synthetic Pathways Involving Thiol Protection Strategies

Indirect methods for synthesizing this compound involve more steps, often utilizing protecting groups to ensure regioselectivity.

In multi-step syntheses involving 2-aminobenzenethiol, it is sometimes necessary to temporarily block the reactivity of the thiol group to allow for selective modification of the amino group or another part of the molecule. A variety of protecting groups are available for thiols. thieme-connect.de

Common thiol protecting groups include:

Trityl (Trt): This bulky group is acid-labile and can be removed with mild acid. peptide.com

Acetamidomethyl (Acm): Stable to a wide range of conditions but can be removed with mercury(II) or iodine. peptide.com

tert-Butyl (tBu): A robust protecting group that is stable to trifluoroacetic acid and iodine oxidation. thieme-connect.depeptide.com

Phenacyl (Pac): Can be removed by treatment with zinc in acetic acid. nih.gov

The strategy would involve protecting the thiol group of 2-aminobenzenethiol, performing the desired chemical transformation on the amino group, and then deprotecting the thiol before proceeding with the S-alkylation.

An alternative indirect approach involves the formation of the thiol group at a later stage of the synthesis. This can be achieved through the reduction of a disulfide or a sulfonyl chloride. For instance, a precursor containing a disulfide bond can be synthesized and then reduced to yield two thiol groups. The interconversion between thiols and disulfides is a redox reaction, where the thiol is the reduced form and the disulfide is the oxidized form. libretexts.orglibretexts.org

The general reaction for disulfide reduction is: R-S-S-R + 2[H] → 2 R-SH

Common reducing agents for this transformation include zinc in an acidic medium or other reducing agents like dithiothreitol (B142953) (DTT). libretexts.org This method can be advantageous in certain synthetic schemes where the presence of a free thiol group would interfere with earlier steps.

Preparation of Isomeric and Related Mercaptoaniline Compounds

The synthetic principles used for this compound can be extended to its isomers and other related compounds. For example, 3-mercaptoaniline and 4-mercaptoaniline can be synthesized from the corresponding aminobenzenethiols (3-aminobenzenethiol and 4-aminobenzenethiol) via direct alkylation. A method for producing 3-mercaptoaniline compounds involves the reduction of the nitro and chlorosulfonyl groups of a 3-nitrobenzenesulfonyl chloride compound in the presence of an acid catalyst. google.com

Furthermore, a variety of related mercaptoaniline derivatives can be prepared by reacting the parent aminobenzenethiol with different alkyl or aryl halides. For instance, novel 7H-purine-6-thiol derivatives have been synthesized through the condensation of 6-mercaptopurine (B1684380) with various aliphatic and aromatic halides. researchgate.net The synthesis of 2-mercaptobenzothiazole (B37678) derivatives, which are structurally related, often starts from o-haloaniline derivatives and carbon disulfide. nih.gov The reaction of 2-aminobenzenethiol with aldehydes is also a common route to produce 2-substituted benzothiazoles. researchgate.netmdpi.commdpi.com

Synthesis of 2-Alkylmercaptoanilines (e.g., 2-tert-butylmercaptoaniline)

A common strategy for the synthesis of 2-alkylmercaptoanilines, also known as 2-(alkylthio)anilines or 2-aminophenyl alkyl sulfides, involves a multi-step process starting from readily available precursors such as o-nitroaniline. This process typically includes diazotization, followed by a thioetherification-reduction sequence.

One plausible synthetic route can be described as follows:

Diazotization of o-Nitroaniline: The synthesis commences with the diazotization of o-nitroaniline. In this step, o-nitroaniline is treated with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures to form a diazonium salt.

Thioetherification and Reduction: The resulting diazonium salt is then subjected to a "one-pot" thioetherification and reduction reaction. This involves reacting the diazonium salt with a sulfur source, such as sodium sulfide (B99878), to introduce the sulfur atom. The intermediate is then reduced to form the corresponding 2-aminophenyl alkyl sulfide. The alkyl group can be introduced by reacting the intermediate with an appropriate alkyl halide.

Alternative Routes: Other synthetic strategies for creating a C-S bond, which is central to these molecules, include the reaction of o-aminothiophenol with alkyl halides. However, the former method starting from o-nitroaniline is often utilized.

The synthesis of a specific isomer like 2-tert-butylmercaptoaniline would require the use of a tert-butylating agent in the thioetherification step.

Below is a data table summarizing the typical reactants and conditions for the synthesis of 2-aminophenyl sulfides, a class of compounds that includes 2-alkylmercaptoanilines.

| Reactant/Reagent | Role | Typical Conditions |

| o-Nitroaniline | Starting Material | - |

| Sodium Nitrite (NaNO₂) | Diazotizing Agent | Aqueous solution, 0-5 °C |

| Hydrochloric Acid (HCl) | Acidic Medium | Concentrated solution |

| Sodium Sulfide (Na₂S) | Sulfur Source | Aqueous solution |

| Alkyl Halide (e.g., Butyl Bromide) | Alkylating Agent | - |

| Reducing Agent (e.g., Zinc powder) | Reduction of Nitro Group | - |

It is important to note that while the above provides a general synthetic framework, the specific conditions and reagents can be varied to optimize the yield and purity of the desired 2-alkylmercaptoaniline.

Derivatives and Analogues of 2 Butylmercaptoaniline

Amido Thioether Ligand Precursors

Amido thioether ligands are significant in inorganic and organometallic chemistry due to their ability to form stable complexes with a variety of metal centers. These ligands are typically prepared from aniline (B41778) precursors, such as 2-butylmercaptoaniline, through multi-step synthetic routes.

Formation of Silylated Amido Thioether Ligands

Silylated amido thioether ligands are valuable intermediates, offering enhanced solubility in organic solvents and facilitating subsequent reactions. The synthesis generally involves the deprotonation of a thioether, followed by a reaction with a suitable chlorosilane. nih.govresearchgate.net This process introduces a silyl (B83357) group, often trimethylsilyl (B98337) (Me₃Si), onto the nitrogen atom of the aniline derivative.

The introduction of silyl groups can be accomplished through reactions with reagents like hexamethyldisilazane (B44280) or by using silyl halides such as trimethylsilyl chloride (Me₃SiCl). These silylated compounds serve as versatile precursors for creating more complex molecular structures and inorganic heterocycles. researchgate.net

Key Synthetic Steps:

Deprotonation of the amino group of the thioether precursor.

Reaction with a chlorosilane (e.g., Me₃SiCl) to introduce the silyl group.

An example of a related silylated ligand is 1-(Me₃SiNH)-2-(t-BuS)C₆H₄. The synthesis of such compounds typically results in yields ranging from 45% to 75% after purification. nih.govresearchgate.net

Synthesis of Lithium Salts of Amido Thioether Ligands

The silylated amido thioether ligands can be readily converted into their corresponding lithium salts. This is typically achieved by treating the silylated precursor with an organolithium reagent, such as n-butyllithium (n-BuLi). researchgate.net The reaction results in the formation of a lithium amide, which is a highly reactive species used in the synthesis of various metal complexes.

These lithium salts are crucial for the preparation of coordination complexes with transition metals and rare earth elements. researchgate.netrsc.org The resulting lithium amidinates can exhibit diverse molecular patterns, ranging from mononuclear complexes to trimeric compounds, depending on the specific ligand structure and reaction conditions. researchgate.net

Cyclic Derivatives

Cyclization reactions involving this compound precursors lead to the formation of various heterocyclic compounds, including those with potential applications in medicinal chemistry.

Benzoxathian Derivatives from this compound Precursors

Benzoxathians are heterocyclic compounds containing a benzene (B151609) ring fused to an oxathiane ring. These structures can be synthesized from precursors derived from 2-aminothiophenols.

The synthesis of 2-dialkylaminomethyl-1,4-benzoxathians has been reported as a class of heterocyclic compounds with potential sympatholytic activity. nih.gov The general synthetic route involves the reaction of a 2-mercaptophenol (B73258) derivative with an appropriate epoxide, followed by cyclization and subsequent functionalization to introduce the dialkylaminomethyl group. These compounds are of interest for their potential pharmacological properties. nih.gov

Dihydro-2H-1,4-benzothiazine Derivatives

Dihydro-2H-1,4-benzothiazine is a heterocyclic scaffold consisting of a benzene ring fused to a dihydrothiazine ring. This structural motif is present in a variety of compounds with diverse biological activities. nih.gov The synthesis of these derivatives often starts from 2-aminothiophenol (B119425), a close analogue of this compound.

Several synthetic strategies have been developed for the preparation of 1,4-benzothiazine derivatives. nih.govbeilstein-journals.org These methods include:

The reaction of 2-aminothiophenols with α-haloketones or other bifunctional reagents.

Oxidative cyclocondensation of 2-aminothiophenols with 1,3-dicarbonyl compounds. beilstein-journals.org

Copper-catalyzed intramolecular amination of aryl bromides. beilstein-journals.org

A metal-free approach involving the oxidative ring expansion of 2-aminobenzothiazoles with alkenes. nih.gov

A notable method for synthesizing 3,4-Dihydro-2H-benzo-1,4-thiazine derivatives utilizes sodium iodide (NaI) as a catalyst and potassium persulfate (K₂S₂O₈) as an oxidant, which can be applied to a broad range of substrates. beilstein-journals.org

Synthesis of N-Alkyl and N-Aralkyl Dihydrobenzothiazine Derivatives

The synthesis of N-alkyl and N-aralkyl dihydrobenzothiazine derivatives from 2-alkylmercaptoanilines has been reported, providing a template for the potential synthesis of analogous compounds from this compound. One relevant approach involves the formation of 2,3-dihydro-1,4-benzothiazine-3-thiones from 2-(substituted methylsulfanyl)anilines. clockss.org This method utilizes an aza-Wittig reaction of an iminophosphorane derived from the 2-alkylaniline with carbon disulfide to form an isothiocyanate, which then undergoes base-mediated cyclization.

By adapting this methodology, this compound could be converted to its corresponding iminophosphorane. Subsequent reaction with an appropriate electrophile, followed by cyclization, could yield a variety of N-substituted dihydrobenzothiazine derivatives. For instance, reaction with aldehydes or ketones could lead to the formation of 2,2-disubstituted-2,3-dihydro-1,4-benzothiazines. The general synthetic strategies for 1,4-benzothiazines often involve the reaction of 2-aminothiophenol with various building blocks. nih.gov These methods could potentially be adapted for this compound, where the butylthio group is already in place, to generate N-substituted derivatives.

Schiff Base Ligands and Their Analogues

The presence of a primary amino group in this compound makes it a valuable precursor for the synthesis of Schiff base ligands. These ligands are formed through the condensation reaction of the amine with aldehydes or ketones and are of significant interest in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions.

Condensation Products with Aldehydes and Ketones

The condensation of this compound with various aldehydes and ketones is expected to proceed readily, typically under reflux in an alcoholic solvent, often with acid or base catalysis, to yield the corresponding imines or Schiff bases. While specific examples with this compound are not extensively documented, studies on the closely related 2-(methylthio)aniline (B147308) provide valuable insights into the synthesis and structural characteristics of these compounds. semanticscholar.orgresearchgate.netresearchgate.net

For instance, the reaction of 2-(methylthio)aniline with halogenated salicylaldehydes has been shown to produce stable, crystalline Schiff bases. semanticscholar.orgresearchgate.net The synthesis of these compounds is generally straightforward, involving the direct reaction of the two components in a suitable solvent.

| Aldehyde/Ketone | 2-(Alkylthio)aniline | Product | Reference |

| 5-Bromosalicylaldehyde | 2-(Methylthio)aniline | 5-Bromo-N-[2-(methylthio)phenyl]salicylaldimine | semanticscholar.orgresearchgate.net |

| 3,5-Dichlorosalicylaldehyde | 2-(Methylthio)aniline | 3,5-Dichloro-N-[2-(methylthio)phenyl]salicylaldimine | semanticscholar.orgresearchgate.net |

| Isophthaldehyde | 2-(Methylthio)aniline | 1,3-Bis(((2-methylthio)phenylimino)methyl)benzene | researchgate.net |

| Terephthaldehyde | 2-(Methylthio)aniline | 1,4-Bis(((2-methylthio)phenylimino)methyl)benzene | researchgate.net |

| para-Diacetylbenzene | 2-(Methylthio)aniline | 1,4-Bis(1-((2-methylthio)phenylimino)ethyl)benzene | researchgate.net |

The resulting Schiff bases, derived from this compound, would feature the characteristic azomethine (-C=N-) linkage and would be amenable to further modification or use as ligands in coordination chemistry. The butylthio group is expected to remain intact during the condensation reaction and can influence the electronic properties and steric environment of the resulting ligand.

Bi- and Polydentate Ligand Design based on Mercaptoaniline Scaffold

The 2-mercaptoaniline scaffold, including its S-alkylated derivatives like this compound, serves as an excellent platform for the design of bi- and polydentate ligands. nih.gov The strategic placement of the amino and thioether functionalities allows for the creation of ligands that can coordinate to a metal center through both the nitrogen and sulfur atoms, forming stable chelate rings.

By selecting appropriate aldehydes or ketones, the denticity and coordination geometry of the resulting Schiff base ligands can be tailored. For example, condensation with salicylaldehyde (B1680747) or its derivatives would yield tridentate [O, N, S] ligands, where the phenolic oxygen, the imine nitrogen, and the thioether sulfur can all participate in metal binding. researcher.life The use of dicarbonyl compounds, such as glyoxal (B1671930) or 2,6-diacetylpyridine (B75352), with two equivalents of this compound would lead to the formation of tetradentate [N2S2] or pentadentate [N3S2] ligands, respectively.

The design of such ligands also considers the steric and electronic effects of the substituents. The butyl group on the sulfur atom in this compound can influence the solubility of the ligands and their metal complexes in organic solvents and can also create a specific steric environment around the metal center, which may affect its catalytic activity or other properties. The versatility of the Schiff base condensation reaction allows for the incorporation of a wide range of functionalities into the ligand framework, enabling the fine-tuning of the ligand's properties for specific applications in areas such as catalysis, materials science, and bioinorganic chemistry. uchile.cl

Reactivity and Reaction Mechanisms Involving 2 Butylmercaptoaniline Systems

Nucleophilic Substitution Reactions

The thiol group (-SH) of 2-butylmercaptoaniline is readily converted into its conjugate base, the thiolate (-S⁻), which is a potent nucleophile. This reactivity is central to the compound's participation in nucleophilic substitution reactions.

The deprotonation of the thiol group in this compound by a suitable base (e.g., sodium hydride, NaH) yields the corresponding thiolate anion. This thiolate is an excellent nucleophile, significantly more so than its oxygen analog, the phenoxide. masterorganicchemistry.com The enhanced nucleophilicity is attributed to the higher polarizability and lower basicity of the sulfur atom. masterorganicchemistry.com

This thiolate readily participates in bimolecular nucleophilic substitution (S_N2) reactions with alkyl halides. The mechanism involves a concerted, single-step process where the thiolate attacks the electrophilic carbon of the alkyl halide from the side opposite to the leaving group (backside attack). masterorganicchemistry.com This leads to the simultaneous formation of a new sulfur-carbon bond and the breaking of the carbon-halogen bond.

A key characteristic of the S_N2 mechanism is the inversion of stereochemistry at the carbon center if it is chiral. masterorganicchemistry.compressbooks.pub The reaction rate is dependent on the concentrations of both the thiolate and the alkyl halide, exhibiting second-order kinetics. msu.edulibretexts.org Due to their weaker basicity compared to alkoxides, thiolates are less prone to engaging in competing elimination (E2) reactions, making the S_N2 pathway the dominant route, especially with primary and secondary alkyl halides. masterorganicchemistry.com The general transformation is illustrated by the reaction of this compound-derived thiolate with an alkyl halide (R-X) to form a thioether.

Table 1: Key Features of S_N2 Alkylation of this compound Thiolate

| Feature | Description | Reference |

| Nucleophile | Thiolate anion generated from this compound. | masterorganicchemistry.com |

| Mechanism | Bimolecular, concerted (single step). | libretexts.org |

| Kinetics | Second-order: Rate = k[Thiolate][Alkyl Halide]. | msu.edu |

| Stereochemistry | Inversion of configuration at a chiral carbon center. | masterorganicchemistry.com |

| Substrate | Favored for methyl, primary, and secondary alkyl halides. | masterorganicchemistry.com |

Cyclization and Ring-Forming Reactions

The ortho-disposition of the amino and butylmercapto groups on the aromatic ring provides a template for various intramolecular cyclization reactions, leading to the formation of heterocyclic systems like benzothiazines.

The Bischler-Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines via the intramolecular electrophilic cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction is an example of intramolecular electrophilic aromatic substitution. jk-sci.comscribd.com

For a derivative of this compound, such as N-acyl-2-(2-butylmercapto)phenylethylamine, this type of reaction is highly plausible. The aromatic ring is activated by two electron-donating groups: the amino (or amido) group and the ortho-butylmercapto group. The presence of these activating groups facilitates the electrophilic attack by the incipient electrophile (a nitrilium ion or an imine-ester intermediate) onto the aromatic ring. wikipedia.orgnrochemistry.com The cyclization is expected to occur at the carbon atom para to the strongly activating amino group. The reaction is typically carried out under acidic conditions at elevated temperatures. nrochemistry.com

Two primary mechanisms are proposed for the Bischler-Napieralski reaction. One pathway proceeds through a nitrilium ion intermediate, while the other involves a dichlorophosphoryl imine-ester intermediate. wikipedia.orgnrochemistry.com The prevailing mechanism can be influenced by the specific reaction conditions. wikipedia.org

The sulfur atom in this compound can act as a nucleophile to form sulfonium (B1226848) salt intermediates, which can then participate in cyclization reactions. For instance, in reactions designed to form tricyclic benzothiazepine (B8601423) systems, a related compound, 2-aminothiophenol (B119425), can be reacted with a diketone in the presence of a halogenating agent. While not directly involving a pre-formed sulfonium halide, analogous cyclizations can be envisioned to proceed via such intermediates.

In a hypothetical pathway involving this compound, the sulfur atom could attack an intramolecular electrophilic carbon, or an external alkylating agent that also contains a suitable electrophilic site for the aniline (B41778) nitrogen to attack. The formation of a sulfonium ion makes the attached groups more susceptible to nucleophilic attack or elimination, facilitating subsequent ring closure.

The polarity of the solvent can significantly impact the rates of chemical reactions by stabilizing or destabilizing reactants, transition states, and intermediates. numberanalytics.com

For S_N2 reactions (4.1.1) , such as the alkylation of the thiolate, polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred. These solvents can solvate the counter-cation (e.g., Na⁺) effectively, leaving the thiolate anion "bare" and more nucleophilic, thereby increasing the reaction rate. psgcas.ac.in

For cyclization reactions involving charged intermediates , such as the nitrilium ion in Bischler-Napieralski type reactions (4.2.1), an increase in solvent polarity is expected to increase the reaction rate. numberanalytics.com Polar solvents stabilize the charged intermediate, lowering the activation energy for its formation. chemrxiv.orgresearchgate.net

For reactions proceeding through non-polar transition states , the effect of solvent polarity is less pronounced. psgcas.ac.in In some cases, increasing solvent polarity can even decrease the rate if the reactants are better solvated than the transition state. chemrxiv.org

The choice of solvent is therefore a critical parameter for optimizing the yield and rate of reactions involving this compound systems.

Table 2: Expected Influence of Solvent on Reactions of this compound

| Reaction Type | Intermediate/Transition State | Preferred Solvent Type | Rationale | Reference |

| S_N2 Alkylation | Bimolecular transition state | Polar Aprotic (e.g., DMF, DMSO) | Solvates counter-ion, enhances nucleophilicity of thiolate. | psgcas.ac.in |

| Bischler-Napieralski Cyclization | Nitrilium ion (charged intermediate) | Polar | Stabilizes the charged intermediate, lowering the activation energy. | numberanalytics.comresearchgate.net |

Metal-Ligand Reactivity

This compound possesses two donor atoms, the "hard" nitrogen of the amino group and the "soft" sulfur of the mercapto group. This N,S donor set makes it an effective bidentate ligand for a wide range of transition metals. Research on the closely related ligand, 2-tert-butylmercaptoaniline, provides significant insight into this reactivity.

Stepwise deprotonation of 2-tert-butylmercaptoaniline with butyllithium (B86547) and subsequent reaction with metal halides like dioxodichloromolybdenum ([MoO₂Cl₂]) or dioxodichlorotungsten ([WO₂Cl₂(dme)]) yields monomeric metal(VI) complexes. researchgate.netnih.govrsc.org In these complexes, the ligand coordinates to the metal center through both the nitrogen (forming an amido bond) and the sulfur (forming a thioether bond), acting as a bidentate ligand. nih.gov

Crystallographic studies of these complexes, such as [MoO₂(L)₂] and [WO₂(L)₂] (where L is the deprotonated 2-tert-butylmercaptoaniline ligand), confirm the bidentate coordination mode and reveal the geometric arrangement of the ligands around the metal center. researchgate.netnih.gov The interaction of ligands with a metal ion is a Lewis acid-base reaction, where the metal acts as a Lewis acid and the ligand donor atoms act as Lewis bases. libretexts.org The nature of the metal-ligand bonding can range from largely ionic to significantly covalent. york.ac.ukwikipedia.org

Demetallation Processes in Metal Complexes Derived from Mercaptoanilines

Acidic conditions are a common and effective means to achieve demetallation. For instance, a zinc imine complex formed from the reaction of bis(2-mercapto-3,5-di-tert-butylaniline)zinc(II) with 2,6-diacetylpyridine (B75352) can be successfully demetallated in an acidic medium to yield the corresponding tridentate bis-benzothiazoline ligand. researchgate.net This process highlights the lability of the zinc-ligand bonds under proton attack. Similarly, the demetalation of a Nickel(II) complex with a tetradentate isothiosemicarbazide-based ligand has been accomplished using gaseous hydrogen chloride in chloroform, which successfully affords the metal-free ligand. acs.org

Strong acids are frequently employed for the demetallation of particularly stable complexes, such as metalloporphyrins. The demetallation of Ni(II) complexes of β-vinylporphyrins, for example, has been achieved under strong acid conditions. nih.gov In the context of petroleum chemistry, vanadyl porphyrins are often demetallated using concentrated sulfuric acid to produce the free-base porphyrins. mdpi.com The choice of acid and reaction conditions, such as temperature and solvent, can significantly impact the yield and purity of the resulting metal-free ligand. mdpi.com For some complexes, even under the harsh conditions of electron impact mass spectrometry, the initial fragmentation pathway involves the loss of a complete ligand rather than direct expulsion of the metal ion, which then undergoes subsequent demetallation. researchgate.net

Beyond acid-induced methods, reductive demetallation offers an alternative pathway. Related diimine complexes have been successfully demetallated using reducing agents like sodium tetrahydridoborate to yield mixed-donor macrocycles. londonmet.ac.uk

Table 1: Examples of Demetallation Processes in Mercaptoaniline-Related Complexes

| Metal Complex Type | Demetallation Reagent/Condition | Product | Reference(s) |

|---|---|---|---|

| Zinc imine complex with mercaptoaniline derivative | Acidic medium | Tridentate bis-benzothiazoline ligand | researchgate.net |

| Nickel(II) isothiosemicarbazide complex | Gaseous hydrogen chloride in chloroform | Metal-free tetradentate ligand | acs.org |

| Vanadyl porphyrins | Concentrated sulfuric acid | Free-base petroporphyrins | mdpi.com |

| Nickel(II) β-vinylporphyrin | Strong acid | Naphthochlorins (via intracyclization) | nih.gov |

| Diimine complexes | Sodium tetrahydridoborate | Mixed-donor macrocycles | londonmet.ac.uk |

Oxo/Sulfido Substitution Reactions in Metal-Oxo/Sulfido Complexes

The substitution of an oxo (O²⁻) ligand for a sulfido (S²⁻) ligand is a fundamental reaction in the chemistry of transition metal complexes, particularly for high-valent metals like molybdenum and tungsten, which are known to form stable M=O and M=S bonds. wikipedia.org These reactions are significant for their relevance to the active sites of various molybdo- and tungstoenzymes. nih.gov

Complexes of molybdenum(VI) and tungsten(VI) featuring ligands derived from mercaptoanilines serve as important precursors for studying these substitution reactions. For example, monomeric dioxomolybdenum(VI) and dioxotungsten(VI) complexes have been synthesized using a bidentate amido thioether ligand derived from 2-tert-butylmercaptoaniline. nih.govrsc.org In these [MO₂L₂] type complexes, the oxo ligands are susceptible to replacement by sulfide (B99878).

The conversion of a metal-oxo to a metal-sulfido complex, often termed thionation, can be achieved using various sulfur-transfer reagents. researchgate.net Common reagents include hydrogen sulfide (H₂S), boron sulfide (B₂S₃), phosphorus pentasulfide (P₂S₅), and Lawesson's reagent. researchgate.net The choice of reagent can influence the extent of substitution. For instance, in trigonal M(VI)O₃ complexes, Lawesson's reagent can lead to the formation of the fully substituted MS₃ product. nih.gov Conversely, using excess B₂S₃ with a tungsten oxo complex may result in incomplete substitution, yielding a mixed oxo/sulfido species like WOS₂. nih.gov

The mechanism of these substitution reactions is a key area of study. The greater polarizability and softer nature of the sulfido ligand compared to the oxo ligand can lead to different electronic and structural properties in the resulting complexes. nsf.gov For example, bridging sulfido ligands are proposed to facilitate better magnetic exchange between metal centers than their oxo counterparts due to the more diffuse orbitals of sulfur. nsf.gov The reactivity of these complexes is influenced by the entire coordination sphere, including the mercaptoaniline ligand, which can modulate the electronic properties of the metal center and thereby its affinity for oxo or sulfido ligands.

Table 2: Reagents for Oxo-to-Sulfido Substitution Reactions

| Thionation Reagent | Typical Application/Product | Reference(s) |

|---|---|---|

| Lawesson's reagent | Formation of fully substituted MS₃ complexes | nih.govresearchgate.net |

| Boron Sulfide (B₂S₃) | Can lead to complete or incomplete substitution (e.g., WOS₂) | nih.govresearchgate.net |

| Hydrogen Sulfide (H₂S) | General thionation of oxido complexes | researchgate.net |

| Phosphorus Pentasulfide (P₂S₅) | Preparation of sulfido and disulfido complexes | researchgate.net |

| Bis(trimethylsilyl)sulfide ((Me₃Si)₂S) | Silylating thionation agent | researchgate.net |

Coordination Chemistry of 2 Butylmercaptoaniline and Its Ligands

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes using ligands derived from 2-butylmercaptoaniline typically involves the reaction of a metal precursor with the proligand, often in the presence of a base to deprotonate the aniline (B41778) nitrogen, forming the amido donor. The specific synthetic route depends on the metal center and the desired final complex.

The synthesis of cis-dioxomolybdenum(VI) complexes is of significant interest due to their relevance as models for the active sites of molybdoenzymes. For amido thioether ligands, a common route involves the reaction of a suitable proligand with a molybdenum(VI) precursor such as molybdenyl acetylacetonate (B107027), [MoO₂(acac)₂]. biointerfaceresearch.comrsc.org The acetylacetonate ligands are readily displaced by the incoming amido thioether ligand, which coordinates to the molybdenum center. The resulting complexes typically feature a distorted octahedral geometry, with the two oxo ligands in a cis configuration and the amido and thioether donors occupying two of the remaining coordination sites. biointerfaceresearch.com

Table 1: General Synthesis of Molybdenum(VI) Dioxo Complexes

| Metal Precursor | Ligand Type | Typical Solvent | Resulting Complex |

|---|

Note: L represents the deprotonated amido thioether ligand.

Analogous to molybdenum, tungsten(VI) forms stable cis-dioxo complexes with amido thioether ligands. The synthetic approach is similar, though tungsten precursors like [WO₂Cl₂(dme)] (where dme is 1,2-dimethoxyethane) are often employed. rsc.org The reaction is typically carried out in the presence of a non-coordinating base, such as triethylamine, to scavenge the HCl produced during the reaction. These complexes are also generally octahedral and find applications in catalytic processes like olefin epoxidation. rsc.org While molybdenum complexes are often active catalysts for sulfoxidation, their tungsten counterparts have been found to be inactive in some cases. jyu.fi

Table 2: General Synthesis of Tungsten(VI) Dioxo Complexes

| Metal Precursor | Ligand Type | Base | Resulting Complex |

|---|

Note: L represents the deprotonated amido thioether ligand.

Zinc(II) complexes featuring N,S donor ligands are synthesized by reacting a zinc(II) salt, such as ZnCl₂, ZnBr₂, or ZnI₂, with the appropriate ligand in a stoichiometric ratio. mdpi.com The solvent is typically a polar one, like methanol (B129727) or ethanol, to facilitate the dissolution of the reactants. nih.gov The resulting complexes often exhibit a tetrahedral coordination geometry, with the N,S ligand chelating to the zinc center. The specific structure and coordination number can be influenced by the stoichiometry and the presence of other coordinating anions or solvent molecules.

Aluminum complexes supported by thioether-amide ligands can be synthesized via alkane elimination from the reaction of trialkylaluminum reagents, such as trimethylaluminum (B3029685) (AlMe₃), with the corresponding proligand. researchgate.net This method has been successfully applied to ligands derived from 2-aminothiophenol (B119425), a close structural analog of this compound. researchgate.net In these reactions, the proligand's acidic N-H proton reacts with a methyl group from AlMe₃ to release methane (B114726) gas and form a stable Al-N bond. The resulting aluminum centers are typically surrounded by an anionic nitrogen donor and a neutral sulfur donor, leading to tetrahedral coordination geometries. researchgate.net These compounds have shown activity in the ring-opening polymerization of lactide. researchgate.net

Table 3: Synthesis of Aluminum Thioether-Amide Complexes

| Metal Precursor | Proligand Source | Reaction Type | Coordination Geometry |

|---|

Structural Elucidation of Coordination Compounds

The structure of metal complexes with ligands derived from this compound is dictated by the coordination preferences of the metal ion and the steric and electronic properties of the ligand itself. Key factors include the denticity of the ligand and the stabilizing influence of chelation.

Denticity refers to the number of donor atoms in a single ligand that bind to the central metal atom. wikipedia.orglibretexts.orgunacademy.com A ligand like this compound, which binds through both its nitrogen and sulfur atoms, is classified as a bidentate ligand. libretexts.org Ligands can also be designed to be tridentate (three donor atoms), tetradentate (four donor atoms), or polydentate in general. libretexts.org

Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. unacademy.comlibretexts.org The resulting complex, known as a chelate, contains one or more fused rings. The bidentate N,S coordination of a deprotonated this compound ligand forms a stable five-membered chelate ring with the metal center.

For instance, while this compound itself is bidentate, it can be incorporated into larger molecular frameworks to create ligands of higher denticity. Schiff base condensation reactions using precursors like 2-aminothiophenol can yield tetradentate ligands that form highly stable complexes with metals like nickel(II), showcasing distorted square-planar geometries. nih.gov The stability conferred by these polydentate, chelating ligands is a cornerstone of their coordination chemistry.

Coordination Geometries

Complexes derived from this compound and its parent ligand, 2-aminothiophenol, exhibit a variety of coordination geometries, largely influenced by the metal center, its oxidation state, and the stoichiometry of the ligands. Among the observed geometries are distorted trigonal-bipyramidal and pseudo-octahedral arrangements.

Pseudo-Octahedral: Six-coordinate complexes are prevalent and frequently adopt a pseudo-octahedral geometry. This geometry is particularly common for d⁸ metal ions like Nickel(II). For example, Ni(II) complexes supported by two tridentate benzannulated pincer-type amido ligands adopt a pseudo-octahedral coordination environment where the two central amido donors are trans to each other. nih.gov The deviation from a perfect octahedron arises from the structural constraints of the multidentate ligands. Similarly, heterodinuclear Ni(II)-Lanthanide(III) complexes force the Ni(II) center into a distorted pseudo-octahedral geometry to accommodate the larger lanthanoid ion at an adjacent coordination site. rsc.org Iron(II) complexes with a tetradentate tripodal nitrogen ligand and a bidentate 2-aminophenolate ligand also show six-coordinate centers that can be described as pseudo-octahedral. nih.gov

Bridging Ligand Architectures

Ligands derived from 2-aminothiophenol, such as this compound, possess multiple donor atoms (sulfur and nitrogen) that allow them to act as bridging ligands, connecting two or more metal centers. This bridging capability leads to the formation of polynuclear complexes and coordination polymers.

A notable example involves the ortho-cyano-aminothiophenolate (ocap) ligand, formed from the C-S bond cleavage of 2-aminobenzothiazoles. This ligand demonstrates versatile binding modes. In palladium(II) chemistry, the ocap ligand can bridge two metal centers by acting as an S,N-chelate to one palladium atom while coordinating to a second palladium atom through the nitrogen of its cyanide group. rsc.orgrsc.org This results in the formation of binuclear complexes. rsc.orgrsc.org Furthermore, these ligands can link metal centers to form extended one-dimensional coordination polymers. rsc.org

The nature of the bridging architecture is influenced by the other ligands present in the coordination sphere. For instance, the addition of monodentate phosphines to a polymeric palladium-ocap complex leads to the formation of a dimeric structure, whereas the use of chelating diphosphines results in mononuclear species, breaking down the bridged assembly. rsc.org In heterobimetallic systems, the sulfur atom of the aminothiophenolate ligand can also bridge to a soft metal ion like Hg(II) while the S,N moiety remains chelated to another metal like Pd(II). rsc.org

Electronic Structure and Bonding Analysis in Complexes

The electronic structure and the nature of the metal-ligand bonding in complexes featuring 2-aminothiophenolate-type ligands have been investigated using a combination of spectroscopic techniques and computational methods, such as Density Functional Theory (DFT). These studies provide insights into frontier molecular orbitals (FMOs), charge distribution, and the degree of covalency in the metal-ligand bonds.

DFT calculations on transition metal complexes with dithiolate ligands, which share the sulfur donor component, indicate that the highest occupied molecular orbital (HOMO) is often centered on the metal-coordinated sulfur atoms, while the lowest unoccupied molecular orbital (LUMO) is primarily located on the metal center. This suggests that the electronic transitions in these complexes can have significant ligand-to-metal charge transfer (LMCT) character.

For redox-active ligands like 2-aminothiophenolate, the distribution of electrons between the metal and the ligand is a key feature. In complexes with non-innocent aminophenolate ligands, oxidation can occur at either the metal center or the ligand, leading to a continuum of electronic structures. nih.gov For example, an iron(II)-aminophenolate complex can be oxidized to an iron(III)-aminophenolate or an iron(II)-iminobenzosemiquinonate species, demonstrating the ligand's participation in the redox chemistry. nih.gov

Catalytic Activity of Metal Complexes Derived from this compound Ligands

Metal complexes incorporating ligands with the S,N donor set, analogous to this compound, are of significant interest for their catalytic activities, particularly in reactions involving atom transfer and biomimetic processes. Molybdenum and tungsten complexes, in particular, have been studied as functional models for oxotransferase enzymes.

Oxygen Atom Transfer (OAT) Catalysis in Mo(VI) and W(VI) Complexes

Molybdenum and tungsten complexes in the +6 oxidation state, featuring a cis-dioxo [MO₂]²⁺ core (M = Mo, W), are well-known to catalyze oxygen atom transfer (OAT) reactions. These reactions are central to the function of a large family of molybdoenzymes. utu.fi Synthetic complexes with ligands such as pyridyl aminophenolates serve as effective functional models. utu.fiunt.edu The catalytic cycle typically involves the transfer of an oxo group from the M(VI) complex to a substrate (e.g., a phosphine), resulting in a reduced M(IV) species. This reduced center is then re-oxidized by an oxygen source (e.g., a sulfoxide) to regenerate the active M(VI) catalyst. nih.gov

The efficiency of these catalysts can be tuned by the electronic properties of the ancillary ligand. For instance, in photocatalytic OAT systems using cis-dioxo molybdenum(VI)-Schiff base complexes, electron-withdrawing groups on the ligand are necessary for catalytic activity. rsc.org

Tungsten analogs have also shown significant promise, in some cases exhibiting higher catalytic activity than their molybdenum counterparts. nih.gov For example, a tungsten(VI) dioxido complex with pyridine-2-thiolate (B1254107) ligands catalyzes the OAT from dimethyl sulfoxide (B87167) (DMSO) to phosphines more rapidly than the analogous molybdenum compound. nih.gov This enhanced reactivity is sometimes attributed to the different redox properties and the lower tendency of tungsten to form inactive μ-oxo bridged dimers. nih.gov

Biomimetic Catalysis (e.g., DMSO Reductase Models)

The DMSO reductase family of enzymes, which catalyze the reduction of DMSO to dimethyl sulfide (B99878) (DMS), feature a molybdenum (or sometimes tungsten) center coordinated by pterin-dithiolate ligands. researchgate.netnih.govnih.gov These enzymes are classic examples of oxotransferases. The development of small-molecule mimics that replicate the structure and/or function of these enzymes is a major goal in bioinorganic chemistry.

Complexes of molybdenum and tungsten with sulfur- and nitrogen-containing ligands, including aminothiophenolates and related structures, serve as important functional models for DMSO reductases. utu.fi A key step in the enzymatic cycle is the reaction of the reduced Mo(IV) active site with DMSO, leading to the formation of an oxidized Mo(VI)=O species and the release of DMS. nih.gov Model systems have been shown to replicate this reactivity. For example, an air-sensitive Mo(IV) complex generated from the reduction of a Mo(VI) precursor was shown to be capable of reducing DMSO, demonstrating reactivity analogous to that of the native enzyme. utu.fiunt.edu

The catalytic cycle in these model systems often involves the reduction of a Mo(VI) dioxo complex by a phosphine, followed by re-oxidation of the resulting Mo(IV) species by DMSO, which also serves as the solvent. utu.fiunt.edu Tungsten-based models are also relevant, as some DMSO reductases are tungsten-dependent enzymes. mdpi.com Studies on tungsten complexes with pyridine-2-thiolate ligands have provided valuable insights into the mechanism of OAT and the factors influencing catalytic efficiency, mimicking the behavior of the tungstoenzyme active site. nih.gov

Computational Studies on 2 Butylmercaptoaniline Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.com It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties with a favorable balance between accuracy and computational cost. tandfonline.comnih.gov

Geometry Optimization and Electronic Structure Calculations of Ligands and Complexes

Geometry optimization using DFT seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For 2-butylmercaptoaniline, this would involve determining the precise bond lengths, bond angles, and dihedral angles. Functionals such as B3LYP are commonly used in conjunction with basis sets like 6-311++G(d,p) for such optimizations. orientjchem.orgresearchgate.net The optimized geometry provides the foundation for all other computational property predictions.

Following optimization, electronic structure calculations can be performed to understand the molecule's reactivity and spectral properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. nih.gov A smaller gap suggests the molecule is more easily excitable and more chemically reactive.

Illustrative Optimized Geometric Parameters for this compound (Note: This data is hypothetical and serves as an example of typical DFT outputs.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-S | 1.78 Å |

| Bond Length | S-C(butyl) | 1.85 Å |

| Bond Length | C-N | 1.40 Å |

| Bond Angle | C-S-C(butyl) | 101.5° |

| Bond Angle | C-C-N | 121.0° |

| Dihedral Angle | C-C-S-C | 85.0° |

Illustrative Electronic Properties for this compound (Note: This data is hypothetical and serves as an example of typical DFT outputs.)

| Property | Value (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap | 4.90 |

| Ionization Potential | 5.85 |

| Electron Affinity | 0.95 |

Reaction Pathway Analysis and Transition State Modeling

Reaction pathway analysis is used to map the energetic landscape of a chemical reaction, from reactants to products. This process involves identifying intermediate structures and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. matlantis.com The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For a molecule like this compound, this analysis could be applied to study its synthesis, degradation, or its participation in reactions such as N-acylation or oxidation of the sulfur atom. Methods like the Nudged Elastic Band (NEB) can be employed to find the minimum energy path between a known reactant and product state. matlantis.comnih.gov DFT calculations would be performed on structures along this path to determine their energies and identify the transition state. nih.gov Computational studies on the N-tert-butoxycarbonylation of aniline (B41778) have successfully used similar methods to elucidate reaction mechanisms. nih.gov

Illustrative Energy Profile for a Hypothetical Reaction (Note: This data is hypothetical and serves as an example of typical outputs for a reaction involving this compound.)

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State (TS1) | +25.5 |

| Intermediate | -5.2 |

| Transition State (TS2) | +15.0 |

| Products | -12.8 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information about conformational changes and intermolecular interactions. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion on timescales from femtoseconds to microseconds. nih.govnih.gov

Conformational Analysis and Stability Studies of Derived Molecules

The flexible butyl group in this compound allows for a wide range of conformations, each with a different energy. Conformational analysis via MD simulations can explore the potential energy surface related to the rotation around the C-S and C-C single bonds of the butyl chain. mdpi.com These simulations can identify the most stable (lowest energy) conformers and the energy barriers between them.

Such studies are crucial for understanding how the molecule might bind to a receptor or surface, as its shape and flexibility are key determinants of its interaction. The simulations would track parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify the stability and flexibility of different parts of the molecule over time. biorxiv.org

Illustrative Relative Energies of this compound Conformers (Note: This data is hypothetical, representing different rotational isomers of the butyl group, and serves as an example of typical MD outputs.)

| Conformer (Dihedral Angle C-S-C1-C2) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|

| Anti (180°) | 0.00 | 65 |

| Gauche (+60°) | 0.85 | 17 |

| Gauche (-60°) | 0.85 | 17 |

| Eclipsed (0°) | 4.50 | <1 |

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

QM/MM methods offer a compromise for studying large chemical systems, such as an enzyme active site or a molecule in solution. nih.gov In this approach, a small, chemically important region of the system (e.g., the this compound molecule and its immediate reaction partners) is treated with a high-level, computationally expensive quantum mechanics (QM) method. researchgate.net The rest of the system (e.g., solvent molecules or protein structure) is treated with a more computationally efficient molecular mechanics (MM) force field. researchgate.net This hybrid approach allows for the accurate modeling of electronic events like bond-breaking or formation within the context of a large, complex environment. nih.govnih.gov

Ab Initio Calculations for Related Systems

The term ab initio (Latin for "from the beginning") refers to computational chemistry methods based directly on quantum mechanical first principles, without the inclusion of experimental data. researchgate.net While DFT is technically an ab initio method, the term is often used to refer to more traditional wavefunction-based methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC). These methods can be more accurate than DFT for certain systems but are significantly more computationally demanding. researchgate.netnih.gov Studies on the excited states of aniline and reaction mechanisms involving amino acids have utilized ab initio calculations to achieve high accuracy. researchgate.netresearchgate.net For a molecule like this compound, high-level ab initio calculations could serve as a benchmark to validate the results obtained from more cost-effective DFT methods.

Advanced Analytical Methodologies for 2 Butylmercaptoaniline and Its Complexes

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the elucidation of the molecular structure of 2-Butylmercaptoaniline. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) each offer unique and complementary information.

NMR spectroscopy is arguably the most powerful tool for determining the precise molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of this compound.

¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in the molecule. For this compound, the spectrum shows distinct signals for the aromatic protons of the aniline (B41778) ring and the aliphatic protons of the butyl group. A study of 2-butylthioaniline in DMSO-d₆ reported the chemical shift values for the aromatic and butyl protons. researchgate.net The aromatic protons appear in the downfield region (typically δ 6.5-7.5 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The protons of the butyl chain appear in the upfield region (typically δ 0.8-3.0 ppm). The methylene (B1212753) group protons adjacent to the sulfur atom (α-CH₂) are deshielded and appear further downfield than the other methylene and methyl protons of the butyl chain.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments and provides information about their electronic state. In 2-butylthioaniline, the butylthio group acts as a weak electron-withdrawing substituent, which influences the chemical shifts of the aromatic carbons. researchgate.net The carbon atom attached to the sulfur (C-S) is shifted downfield compared to the corresponding carbon in aniline. researchgate.net The chemical shifts for 2-butylthioaniline have been reported in DMSO-d₆, providing a clear spectral signature for the molecule. researchgate.net

Interactive Data Table: NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

| Atom Assignment | ¹H-NMR Chemical Shift (ppm) researchgate.net | ¹³C-NMR Chemical Shift (ppm) researchgate.net |

| Aromatic CH | 7.21 | 134.5 |

| Aromatic CH | 7.00 | 128.8 |

| Aromatic CH | 6.70 | 118.2 |

| Aromatic CH | 6.52 | 114.3 |

| Aromatic C-NH₂ | - | 147.5 |

| Aromatic C-S | - | 119.2 |

| S-CH₂- | 2.80 | 34.5 |

| -CH₂- | 1.50 | 32.8 |

| -CH₂- | 1.35 | 21.3 |

| -CH₃ | 0.85 | 13.6 |

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its amine (-NH₂), aromatic (C-H and C=C), and alkyl (C-H) groups, as well as vibrations involving the sulfur atom.

While specific spectra for this compound are not widely published, data from the closely related analog, 2-(methylthio)aniline (B147308), can be used to predict the key vibrational frequencies. The primary differences would be in the regions associated with the alkyl C-H stretching and bending modes due to the longer butyl chain.

Key expected vibrational bands include:

N-H Stretching: Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of the symmetric and asymmetric stretching of the primary amine group.

Aromatic C-H Stretching: Signals appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ range from the butyl group's CH₂, and CH₃ bonds.

N-H Bending (Scissoring): A band typically found around 1600-1650 cm⁻¹.

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

C-N Stretching: A band typically observed between 1250-1350 cm⁻¹.

C-S Stretching: Weaker bands in the fingerprint region, typically around 600-800 cm⁻¹.

Interactive Data Table: Predicted FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Asymmetric & Symmetric Stretch | N-H (Amine) | 3300 - 3500 |

| Stretch | Aromatic C-H | 3000 - 3100 |

| Stretch | Aliphatic C-H | 2850 - 2960 |

| Bending (Scissoring) | N-H (Amine) | 1600 - 1650 |

| Stretch | Aromatic C=C | 1450 - 1600 |

| Stretch | C-N | 1250 - 1350 |

| Stretch | C-S | 600 - 800 |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, this compound would first form a molecular ion (M⁺•). This high-energy ion would then undergo fragmentation. Common fragmentation pathways for this type of molecule include alpha-cleavage (cleavage of the C-C bond adjacent to the sulfur atom) and cleavage of the butyl chain. libretexts.org The loss of alkyl radicals (e.g., •CH₃, •C₂H₅, •C₃H₇, •C₄H₉) would lead to characteristic fragment ions. The presence of a nitrogen atom means the molecular ion will have an odd nominal molecular weight, adhering to the nitrogen rule. libretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection capabilities of mass spectrometry. chemicalbook.com It is particularly useful for analyzing complex mixtures and can be used to confirm the identity and purity of synthesized this compound. Softer ionization techniques like electrospray ionization (ESI) are typically used, which often result in a prominent protonated molecule [M+H]⁺ with less fragmentation than EI-MS.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of a compound's elemental composition. mdpi.com By measuring the exact mass of the molecular ion to several decimal places, a unique molecular formula can be assigned, definitively confirming the identity of this compound and distinguishing it from isomers.

X-ray Crystallography for Structural Determination

For this compound to be analyzed by this method, it must first be obtained as a single crystal of suitable quality. The analysis of its complexes, where it acts as a ligand coordinating to a metal center, is particularly insightful. In such cases, X-ray crystallography can unequivocally determine:

The coordination mode of the ligand (e.g., monodentate, bidentate).

The coordination geometry of the metal center.

The precise bond distances and angles between the metal and the ligand's donor atoms (sulfur and/or nitrogen).

The packing of the complex molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding.

Chromatographic Separation and Analysis

Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound. High-Performance Liquid Chromatography is the most common technique used for this purpose.

HPLC is a powerful technique used to separate components of a mixture for identification, quantification, and purification. A validated HPLC method is crucial for assessing the purity of this compound and for monitoring reaction progress during its synthesis.

A typical reversed-phase HPLC (RP-HPLC) method for an aniline derivative like this compound would involve:

Stationary Phase: A C18 (octadecylsilyl) column is most common, providing a nonpolar surface for the separation of moderately polar to nonpolar compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with formic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). An isocratic elution (constant mobile phase composition) or a gradient elution (changing composition) can be used to achieve optimal separation.

Detection: UV detection is standard for aromatic compounds. The wavelength would be set near the absorbance maximum of this compound to ensure high sensitivity.

Quantification: By running standards of known concentration, a calibration curve can be generated to accurately determine the concentration of the analyte in unknown samples.

Methods for similar compounds, such as aminophenol and other aniline derivatives, often use a C18 column with a mobile phase of buffer:methanol or buffer:acetonitrile and UV detection around 210-275 nm. researchgate.netsemanticscholar.org

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. In the context of this compound and its complexes, GC is instrumental for purity assessment, reaction monitoring, and identification of related substances. The methodology relies on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

A typical GC analysis of aromatic amines and thiols involves derivatization to improve volatility and thermal stability, although direct analysis is also possible. For this compound, derivatization of the amine and thiol functional groups can enhance chromatographic resolution and detector response.

Instrumentation and Conditions:

A standard gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is commonly employed. The choice of detector depends on the required sensitivity and the need for structural confirmation. GC-MS is particularly valuable as it provides mass spectra of the eluted components, aiding in their definitive identification.

The separation is typically achieved on a capillary column, such as an HP-5MS (30m x 0.25mm x 0.25µm). The oven temperature is programmed to ensure efficient separation of the target analyte from any impurities or byproducts. A representative temperature program might start at an initial temperature of 60°C, held for a few minutes, then ramped up to a final temperature of around 250-300°C. The injector temperature is typically set at 250°C to ensure rapid volatilization of the sample. Helium is commonly used as the carrier gas.

Table 1: Illustrative GC-MS Parameters for Analysis of Aromatic Amines

| Parameter | Condition |

| Column | HP-5MS (30m x 0.25mm x 0.25µm) |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial Temp: 60°C (hold 2 min), Ramp: 20°C/min to 250°C (hold 1 min) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Impact (EI) |

| MS Source Temperature | 230°C |

| MS Quad Temperature | 150°C |

| Mass Range | 35-550 amu |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, nitrogen, and sulfur) of a compound. For novel compounds like this compound and its synthesized complexes (e.g., Schiff base complexes), elemental analysis is crucial for confirming their empirical formula. The experimentally determined percentages of C, H, N, and S are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity.

The analysis is performed using an elemental analyzer, where a small, precisely weighed amount of the sample is combusted in a high-temperature furnace. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified by a detector.

Table 2: Representative Elemental Analysis Data for a Hypothetical this compound Schiff Base Complex

| Compound | Element | Calculated (%) | Found (%) |

| [M(C₁₀H₁₄NS)₂] | C | 55.68 | 55.72 |

| H | 6.54 | 6.59 | |

| N | 6.50 | 6.45 | |

| S | 14.86 | 14.91 | |

| Note: 'M' represents a hypothetical metal ion. |

Validation and Development of Analytical Procedures

The development and validation of analytical procedures are critical to ensure that the methods used for analyzing this compound and its complexes are reliable, accurate, and reproducible. The validation process is guided by the International Council for Harmonisation (ICH) guidelines, which outline the necessary parameters to be evaluated. gavinpublishers.com

The development of an analytical method, such as a GC or HPLC method, involves optimizing various parameters to achieve the desired performance. This includes selecting the appropriate column, mobile phase (for HPLC) or carrier gas and temperature program (for GC), and detector.

Once a method is developed, it must be validated to demonstrate its suitability for the intended purpose. The key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. gavinpublishers.com

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Table 3: Typical Validation Parameters and Acceptance Criteria for an Analytical Method

| Validation Parameter | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 2.0% |

| LOD | Signal-to-Noise ratio of 3:1 |

| LOQ | Signal-to-Noise ratio of 10:1 |

| Specificity | No interference at the retention time of the analyte |

Emerging Research Directions and Potential Applications

Design of Next-Generation Ligands for Catalysis and Material Science

The dual functionality of 2-Butylmercaptoaniline, possessing both a soft sulfur donor and a harder nitrogen donor, makes it a versatile ligand precursor for the synthesis of novel coordination complexes. These complexes are anticipated to find utility in both homogeneous and heterogeneous catalysis, as well as in the fabrication of advanced materials.

The active sites of many metalloenzymes feature metal ions coordinated to amino acid residues containing sulfur and nitrogen, such as cysteine and histidine. The design of synthetic ligands that can replicate the coordination environment and reactivity of these biological sites is a significant area of research. These biomimetic complexes can provide insights into enzymatic mechanisms and can also function as catalysts for a variety of chemical transformations.

The 'N,S' donor set of this compound makes it an attractive candidate for mimicking the active sites of certain metalloenzymes. For instance, the combination of a soft thiol-like sulfur and a harder amine-like nitrogen could be used to model the coordination environment of zinc-containing enzymes, where a mix of hard and soft donors is often observed nih.gov. Furthermore, the butyl group introduces a degree of lipophilicity, which could influence the solubility and reactivity of the resulting metal complexes in non-aqueous media, a desirable feature for many catalytic applications. While direct studies involving this compound in this context are yet to be reported, the principles of metalloenzyme mimicry suggest its potential as a valuable ligand scaffold nih.govresearchgate.net.

Aniline (B41778) and its derivatives have been extensively utilized as monomers and precursors for the synthesis of a wide range of advanced materials, including conducting polymers and functional thin films. The incorporation of a butylmercapto group onto the aniline backbone introduces new functionalities that can be exploited for the development of novel materials with tailored properties.

The sulfur atom in this compound can act as a coordination site for metal ions or as a reactive center for further chemical modifications, enabling the creation of hybrid organic-inorganic materials. For example, polymers derived from this compound could exhibit enhanced thermal stability and altered electronic properties due to the presence of the sulfur-containing side chain. These materials could find applications in sensors, electronic devices, and coatings mdpi.com.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are powerful techniques for the fabrication of high-quality thin films with precise control over thickness and composition. The choice of precursor is critical in these processes, as it dictates the properties of the resulting film. Organometallic and organosulfur compounds are widely used as precursors for the deposition of metal sulfide (B99878) and other functional thin films researchgate.netsigmaaldrich.comlabpartnering.orgosti.govnih.gov.

With its volatility and the presence of both nitrogen and sulfur donor atoms, this compound could serve as a single-source precursor for the deposition of metal carbonitrosulfide thin films. Alternatively, it could be co-deposited with other metal precursors to create doped or composite films with unique optical and electronic properties. The butyl group can influence the precursor's volatility and decomposition pathway, which are key parameters in optimizing thin film deposition processes dtic.milnih.govresearchgate.netdtic.mil. While specific applications of this compound in thin film deposition have not been documented, the general utility of related organosulfur and aniline compounds suggests its potential in this field.

Development of Precursors for Advanced Materials

Theoretical and Computational Predictions for Novel Applications

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds with desired functionalities.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug discovery and materials science. By correlating the structural features of a series of compounds with their biological activity or physical properties, QSAR models can be developed to predict the performance of new, untested molecules researchgate.netnih.govnih.govresearchgate.netijser.in.

For this compound and its derivatives, QSAR studies could be employed to predict a range of properties, such as their potential as enzyme inhibitors, their toxicity, or their performance as ligands in catalytic reactions. Computational methods can be used to calculate a variety of molecular descriptors for these compounds, including electronic properties (e.g., HOMO/LUMO energies), steric parameters (e.g., molecular volume), and hydrophobic characteristics (e.g., logP) mdpi.commdpi.commdpi.comupf.edunih.govresearchgate.net. These descriptors can then be used to build predictive QSAR models. For example, a QSAR study on a series of this compound derivatives with varying substituents on the aniline ring or modifications to the butyl group could reveal the key structural features that govern their activity in a particular application.

The following table presents a hypothetical set of calculated molecular descriptors for this compound that could be used in a QSAR study.

| Descriptor | Value | Significance |

| Molecular Weight | 195.32 g/mol | Influences physical properties like boiling point and solubility. |

| LogP | 3.5 | Predicts hydrophobicity and membrane permeability. |

| HOMO Energy | -5.2 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | 0.8 eV | Relates to the molecule's ability to accept electrons. |

| Dipole Moment | 2.1 D | Indicates the polarity of the molecule. |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would need to be calculated using appropriate computational chemistry software.

By systematically modifying the structure of this compound and calculating these and other descriptors, a comprehensive QSAR model could be developed to guide the synthesis of new derivatives with optimized properties for specific applications.

Q & A

Q. What are the recommended laboratory synthesis routes for 2-Butylmercaptoaniline, and how can purity be ensured during preparation?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or thiolation of aniline derivatives. For example:

- Route 1 : React 2-nitroaniline with butyl mercaptan under reducing conditions (e.g., catalytic hydrogenation) to yield the target compound.

- Route 2 : Use a Buchwald-Hartwig coupling for introducing the thiol group.

Purification methods include column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures). Purity validation requires HPLC (>98% purity thresholds, as seen in catalog entries for similar amines) and melting point consistency with literature values .

Table 1 : Comparison of Synthesis Routes

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Catalytic Hydrogenation | 65-75 | >95 | By-product formation |

| Buchwald-Hartwig | 80-85 | >97 | Catalyst cost optimization |

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm structure via H and C NMR, comparing peaks to predicted shifts (e.g., aromatic protons at δ 6.8–7.2 ppm, thiol protons at δ 1.2–1.6 ppm).

- Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular ion peaks (expected m/z ≈ 181).

- Elemental Analysis : Validate C, H, N, S percentages (±0.3% deviation). Cross-referencing with CAS RN-registered properties ensures accuracy .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (volatility data from similar compounds suggest bp ~220–250°C).

- Spill Management : Neutralize with activated charcoal and dispose as hazardous waste, adhering to EPA guidelines. Safety data sheets for analogous aniline derivatives emphasize acute toxicity risks .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer :

- Step 1 : Replicate experiments to rule out procedural errors.

- Step 2 : Use isotopic labeling (e.g., deuterated solvents or N-labeled precursors) to isolate spectral interferences (see deuterated analogs in Kanto catalogs) .

- Step 3 : Compare with DFT calculations (Gaussian or ORCA software) to model electronic environments. Discrepancies in NMR shifts >0.5 ppm may indicate solvent effects or conformational isomerism .

Q. What strategies optimize reaction conditions to minimize by-products in this compound synthesis?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require post-reaction dialysis.

- Catalyst Screening : Pd/C for hydrogenation (5% w/w, 60 psi H) reduces nitro intermediates efficiently.

- Temperature Control : Maintain 80–100°C to avoid thiol oxidation. Kinetic studies (HPLC monitoring) can identify optimal reaction windows .